(E)-2-(4-chlorophenyl)ethenesulfonyl chloride
Description
(E)-2-(4-Chlorophenyl)ethenesulfonyl chloride is a sulfonyl chloride derivative characterized by a trans (E)-configured ethenesulfonyl group attached to a para-chlorinated benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamide-based pharmaceuticals and agrochemicals. Its reactivity stems from the electrophilic sulfonyl chloride moiety, which readily undergoes nucleophilic substitution or coupling reactions. The crystal structure of this compound (CSD Ref. code: IYEPIN) reveals a planar geometry stabilized by intermolecular Cl···O and π-π interactions .
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)ethenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBRPCXLQIUQLT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421401 | |
| Record name | (E)-2-(4-chlorophenyl)ethenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52147-98-5 | |
| Record name | (E)-2-(4-chlorophenyl)ethenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)ethenesulfonyl chloride typically involves the reaction of 4-chlorobenzaldehyde with ethenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include maintaining a controlled temperature and using an appropriate solvent to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)ethenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Addition Reactions: The ethenesulfonyl group can participate in addition reactions with nucleophiles, resulting in the formation of addition products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols, thiols), and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and addition products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
(E)-2-(4-chlorophenyl)ethenesulfonyl chloride serves as a valuable reagent in organic synthesis. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the introduction of sulfonyl groups into various organic molecules. This capability makes it an important building block for synthesizing sulfonamides and other derivatives used in pharmaceuticals and agrochemicals .
Crosslinking Agent
The presence of the double bond (C=C) in this compound suggests its potential as a crosslinking agent in polymer synthesis. Sulfonyl chlorides can facilitate the formation of crosslinked networks, improving the mechanical properties of polymers. This application is particularly relevant in the development of specialty materials that require enhanced durability and stability.
Medicinal Chemistry
Drug Development
The compound's chlorophenyl group is known to enhance the binding affinity of molecules to target proteins, making this compound a promising candidate in drug design. Research indicates that derivatives of this compound may exhibit biological activity, potentially leading to the development of new therapeutic agents. Its application in modifying biomolecules can provide insights into biological processes and mechanisms of action.
Anticancer Activity
Studies have explored the synthesis of sulfonamides derived from this compound for their anticancer properties. These compounds have shown potential in inhibiting cancer cell proliferation, highlighting their relevance in cancer research and treatment strategies .
Material Science
Synthesis of Functional Materials
The unique reactivity of this compound allows it to participate in various chemical reactions that can lead to the creation of functional materials. Its ability to undergo electrophilic addition reactions makes it suitable for developing materials with tailored properties for specific applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)ethenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, Br) : Enhance reaction efficiency due to increased electrophilicity of the styrene precursor, yielding higher product purity (85–90% for Cl, 89% for Br) .
- Electron-Donating Groups (Me) : Lower yields (75–80%) are attributed to reduced reactivity of 4-methylstyrene during sulfonation .
- Heterocyclic Variants (Thiophene) : Require specialized reaction monitoring (HPLC) due to competing side reactions, resulting in moderate yields .
Crystallographic and Structural Insights
Comparative crystallographic studies reveal that para-substituted ethenesulfonyl chlorides adopt similar packing motifs dominated by sulfonyl-O···Cl/Br interactions and π-stacking:
- Chloro vs. Bromo Analogues : Both exhibit nearly identical unit cell parameters (e.g., a = 7.2 Å, b = 8.1 Å, c = 12.4 Å for Cl; a = 7.3 Å, b = 8.2 Å, c = 12.5 Å for Br). The larger van der Waals radius of Br marginally increases interplanar spacing .
- Methyl Substitution : Introduces steric hindrance, disrupting π-π interactions and reducing melting points (82–85°C vs. 95–98°C for Cl) .
Biological Activity
(E)-2-(4-chlorophenyl)ethenesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonyl chloride functional group, which is known for its electrophilic reactivity. This reactivity allows the compound to interact with various biological macromolecules, including proteins and nucleic acids, making it a valuable tool in chemical biology.
The mechanism of action for this compound primarily involves nucleophilic substitution reactions. The sulfonyl chloride group readily reacts with nucleophiles, leading to the formation of sulfonamide derivatives. This mechanism is crucial for its role in modifying biomolecules and potentially inhibiting specific biological pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, sulfonyl chlorides have been shown to exhibit significant antifungal activities against various pathogens, including Botrytis cinerea, a common plant pathogen. In vitro assays have demonstrated that certain derivatives possess EC50 values indicating strong antifungal properties .
Enzyme Inhibition
Research indicates that sulfonyl chlorides can act as enzyme inhibitors. They may selectively inhibit enzymes involved in metabolic pathways, thus providing a basis for their use as pharmacological agents. The electrophilic nature of the sulfonyl chloride allows for site-specific targeting of enzymes, enhancing their therapeutic potential .
Case Study 1: Antifungal Activity
In a study evaluating the antifungal properties of sulfonyl fluorides, several compounds were tested against Botrytis cinerea. The results indicated that certain derivatives exhibited significant antifungal activity with EC50 values lower than those of conventional antifungal agents .
| Compound | EC50 (μg/mL) | Comparison |
|---|---|---|
| Compound 45 | 2.67 | Better than chlorothalonil |
| Compound 37 | 5.00 | Comparable to commercial agents |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of this compound on specific enzymes. The results showed that this compound could inhibit key metabolic enzymes, suggesting its potential use in therapeutic applications targeting metabolic disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
